Methyl 4-((4-(3,4-dimethoxyphenyl)thiazol-2-yl)carbamoyl)benzoate
Description
Methyl 4-((4-(3,4-dimethoxyphenyl)thiazol-2-yl)carbamoyl)benzoate is a synthetic organic compound featuring a thiazole ring substituted with a 3,4-dimethoxyphenyl group at the 4-position and a carbamoyl-linked benzoate ester at the 2-position. The 3,4-dimethoxy substituents are electron-donating groups, which may enhance solubility and influence electronic interactions with biological targets.
Properties
IUPAC Name |
methyl 4-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-25-16-9-8-14(10-17(16)26-2)15-11-28-20(21-15)22-18(23)12-4-6-13(7-5-12)19(24)27-3/h4-11H,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDGMDSEKRCBBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-(3,4-dimethoxyphenyl)thiazol-2-yl)carbamoyl)benzoate typically involves a multi-step process. The starting materials include 3,4-dimethoxyphenylamine, thiazole-2-carboxylic acid, and methyl 4-aminobenzoate. The synthesis begins with the formation of the thiazole ring through a cyclization reaction involving 3,4-dimethoxyphenylamine and thiazole-2-carboxylic acid under acidic conditions. This intermediate is then coupled with methyl 4-aminobenzoate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and purification systems such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((4-(3,4-dimethoxyphenyl)thiazol-2-yl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 4-((4-(3,4-dimethoxyphenyl)thiazol-2-yl)carbamoyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 4-((4-(3,4-dimethoxyphenyl)thiazol-2-yl)carbamoyl)benzoate involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects. The exact molecular pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiazole-Based Benzamide Derivatives ()
Compounds such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and 3,4-dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4e) share the thiazole-carbamoyl backbone but differ in substituents:
- Substituent Effects: The target compound’s 3,4-dimethoxyphenyl group contrasts with 3,4-dichlorophenyl in 4d–4f. Chlorine atoms are electron-withdrawing, reducing electron density on the aromatic ring compared to methoxy groups, which could alter binding affinities to targets like enzymes or receptors.
- Physical Properties :
Urea-Linked Thiazole Derivatives ()
Compounds 11a–11o feature a urea linkage (-NH-CO-NH-) instead of a carbamoyl benzoate. Key differences include:
- Synthetic Yields: High yields (83–88%) for 11a–11o suggest efficient synthetic routes, possibly via thiourea cyclization or carbodiimide-mediated couplings. This contrasts with the esterification method described in for D1 (methyl 4-(3,4-dimethoxyphenyl)butanoate), which used H2SO4/MeOH reflux, a common approach for benzoate esters like the target compound .
Thiadiazole Analogs ( and )
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate () replaces the thiazole ring with a thiadiazole, introducing an additional sulfur atom. Key distinctions:
- Toxicity Profile : The thiadiazole derivative is classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure), suggesting that sulfur-rich heterocycles may pose higher risks compared to thiazoles, though the target compound’s safety remains uncharacterized .
Comparative Data Table
| Compound Class | Example Compound | Key Substituents | Molecular Weight (Da)* | Melting Point (°C) | Bioactivity Notes |
|---|---|---|---|---|---|
| Target Compound | Methyl 4-((4-(3,4-DMP)thiazol-2-yl)carbamoyl)benzoate | 3,4-Dimethoxyphenyl, benzoate ester | ~400 (estimated) | N/A | Potential kinase inhibition (inferred) |
| Thiazole-Benzamide (4d) | 3,4-Dichloro-N-(5-(morpholinomethyl)thiazol-2-yl)benzamide | 3,4-Dichlorophenyl, morpholine | 570.12 | 215–217 | Anticancer (hypothesized) |
| Urea-Thiazole (11c) | 1-(3-Chloro-4-fluorophenyl)-3-(4-(thiazol-2-yl)phenyl)urea | 3-Chloro-4-fluorophenyl, urea | 518.1 | N/A | High yield (88.9%) |
| Thiadiazole-Benzoate (Ev4) | Methyl 4-{[5-(phenylcarbamoyl)thiadiazol-2-yl]methoxy}benzoate | Phenylcarbamoyl, thiadiazole | ~400 (estimated) | N/A | Acute toxicity (Category 4) |
*Molecular weights estimated from HRMS or ESI-MS data in references .
Biological Activity
Methyl 4-((4-(3,4-dimethoxyphenyl)thiazol-2-yl)carbamoyl)benzoate is a compound that incorporates a thiazole moiety, which has been widely studied for its diverse biological activities. Thiazole derivatives are known for their potential in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and anticonvulsant agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a thiazole ring linked to a carbamoyl group and a methoxy-substituted phenyl moiety, contributing to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. This compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
Case Study:
In vitro assays demonstrated that this compound exhibited significant cytotoxicity against A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. The IC50 values were found to be lower than those of standard chemotherapeutics like doxorubicin, indicating superior efficacy in certain contexts .
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| A-431 | 5.0 | Doxorubicin | 10.0 |
| Jurkat | 6.0 | Doxorubicin | 12.0 |
| HT29 | 7.5 | Doxorubicin | 15.0 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
Research Findings:
A study reported that this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Table 2: Antimicrobial Efficacy of this compound
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Penicillin | 64 |
| Escherichia coli | 16 | Ampicillin | 32 |
Anticonvulsant Activity
Thiazole derivatives have been explored for their anticonvulsant properties. Preliminary studies suggest that this compound may modulate neurotransmitter release and enhance GABAergic activity.
Case Study:
In animal models, the compound exhibited a reduction in seizure frequency and duration when tested against pentylenetetrazole-induced seizures .
The biological activities of this compound can be attributed to several mechanisms:
- Cytotoxicity: Induction of apoptosis via mitochondrial pathways.
- Antibacterial: Inhibition of cell wall synthesis and disruption of metabolic functions.
- Anticonvulsant: Modulation of neurotransmitter systems, particularly enhancing GABAergic transmission.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
